

JNJ-28312141: A Comprehensive Kinase Selectivity Profile

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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B1684603

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Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.^{[1][2]} As a member of the type III family of receptor tyrosine kinases, CSF-1R is a key regulator of macrophage and osteoclast differentiation and function.^{[3][4]} Dysregulation of the CSF-1/CSF-1R pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target.^[3] **JNJ-28312141** also demonstrates significant inhibitory activity against the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML).^{[1][3]} This dual activity suggests its potential therapeutic utility in solid tumors, bone metastases, and AML.^{[1][3]} This document provides an in-depth analysis of the kinase selectivity profile of **JNJ-28312141**, complete with quantitative data, experimental methodologies, and pathway visualizations.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of **JNJ-28312141** was assessed against a broad panel of 115 kinases. The compound exhibits a narrow kinase selectivity profile, potently inhibiting a small subset of kinases.^[1] The majority of the tested kinases (98 out of 115) were not significantly inhibited (less than 50% inhibition) at a concentration of 1 $\mu\text{mol/L}$.^[1] The following tables summarize the quantitative inhibitory activity (IC₅₀) of **JNJ-28312141** against its most sensitive targets in both biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition by **JNJ-28312141**

Kinase Target	IC50 (μmol/L)	Kinase Family
CSF-1R (FMS)	0.00069	Receptor Tyrosine Kinase
KIT	0.005	Receptor Tyrosine Kinase
AXL	0.012	Receptor Tyrosine Kinase
TRKA	0.015	Receptor Tyrosine Kinase
FLT3	0.030	Receptor Tyrosine Kinase
LCK	0.088	Non-receptor Tyrosine Kinase
Data sourced from a biochemical assay of kinase activity. [1]		

Table 2: Cellular Inhibitory Activity of **JNJ-28312141**

Cellular Assay Description	Cell Type	IC50 (μmol/L)
Inhibition of CSF-1-induced CSF-1R phosphorylation	HEK cells expressing CSF-1R	0.005
Inhibition of CSF-1-dependent proliferation	Mouse Macrophages	0.003
Inhibition of CSF-1-induced MCP-1 expression	Human Monocytes	0.003
These data reflect the compound's activity in a cellular context, confirming target engagement. [1]		

It is noteworthy that despite potent inhibition of LCK and AXL in biochemical assays, higher concentrations (>2 μmol/L) were required to inhibit these targets in cellular assays, indicating greater functional selectivity for CSF-1R, FLT3, and KIT at nanomolar concentrations.[\[1\]](#)

Experimental Protocols

The following section details the generalized methodologies employed to determine the kinase selectivity and cellular activity of **JNJ-28312141**.

1. Recombinant Enzyme Kinase Assays (Biochemical IC50 Determination)

This method is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

- Objective: To calculate the half-maximal inhibitory concentration (IC50) of **JNJ-28312141** against a panel of purified kinases.
- Materials:
 - Recombinant human kinases.
 - Specific peptide or protein substrates for each kinase.
 - **JNJ-28312141**, serially diluted.
 - Adenosine triphosphate (ATP), radio-labeled with ^{33}P ($\gamma\text{-}^{33}\text{P}\text{-ATP}$).
 - Assay buffer (containing MgCl_2 , MnCl_2 , Brij-35, etc.).
 - Filter membranes or scintillator-coated microtiter plates.
- Procedure:
 - The kinase, its specific substrate, and a serial dilution of **JNJ-28312141** are pre-incubated in the assay buffer in a 96-well plate.
 - The kinase reaction is initiated by the addition of $\gamma\text{-}^{33}\text{P}\text{-ATP}$.
 - The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
 - The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

- The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
- The filter is washed to remove unincorporated γ -³³P-ATP.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
- IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

2. Cellular Phosphorylation Assay (Target Engagement)

This assay measures the ability of the compound to inhibit the phosphorylation of its target kinase within a cellular environment.

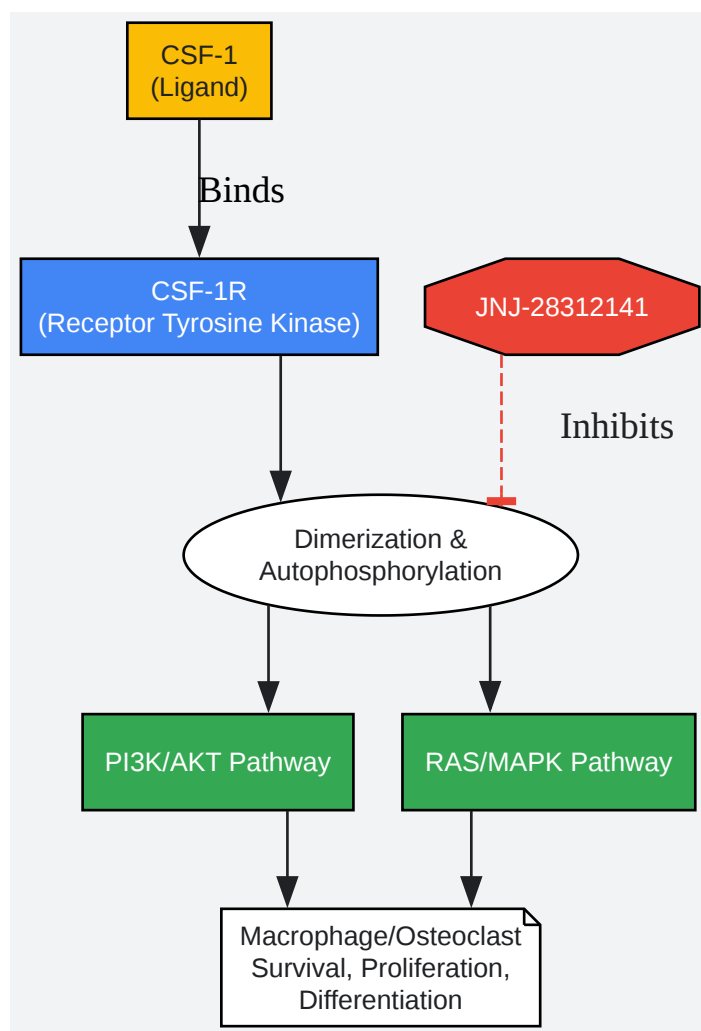
- Objective: To determine the IC₅₀ for the inhibition of ligand-induced CSF-1R autophosphorylation.
- Materials:
 - HEK (Human Embryonic Kidney) cells engineered to express human CSF-1R.
 - Recombinant human CSF-1 ligand.
 - **JNJ-28312141**, serially diluted.
 - Cell lysis buffer.
 - Antibodies: anti-phospho-CSF-1R and anti-total-CSF-1R.
 - SDS-PAGE and Western blotting equipment.
- Procedure:

- CSF-1R-expressing HEK cells are serum-starved to reduce basal receptor phosphorylation.
- Cells are pre-treated with various concentrations of **JNJ-28312141** for a specified time (e.g., 30 minutes).
- The cells are then stimulated with a fixed concentration of CSF-1 ligand (e.g., 25 ng/mL) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[5]
- The cells are immediately lysed, and total protein concentration is determined.
- Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.
- The membrane is immunoblotted with an antibody specific for phosphorylated CSF-1R.
- The membrane is stripped and re-probed with an antibody for total CSF-1R to serve as a loading control.
- The band intensities are quantified, and the ratio of phosphorylated to total CSF-1R is calculated.
- IC50 values are derived from the dose-response curve.

Visualizations: Pathways and Workflows

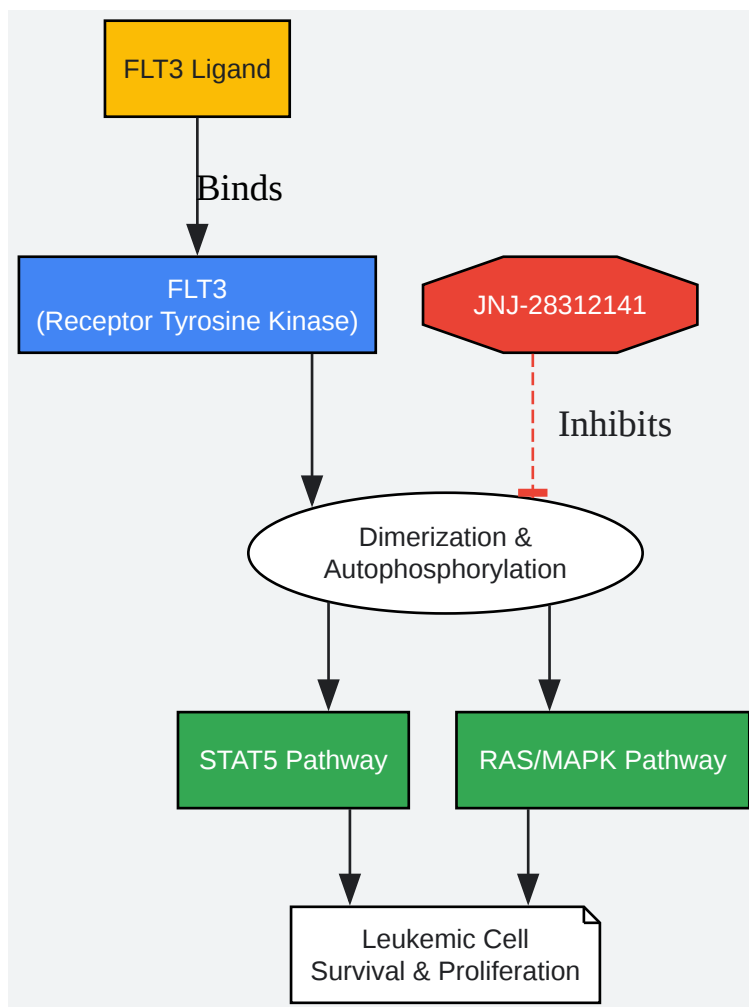
Signaling Pathways

The following diagrams illustrate the simplified signaling pathways for the primary targets of **JNJ-28312141**.



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Caption: Simplified CSF-1R signaling pathway and the inhibitory action of **JNJ-28312141**.

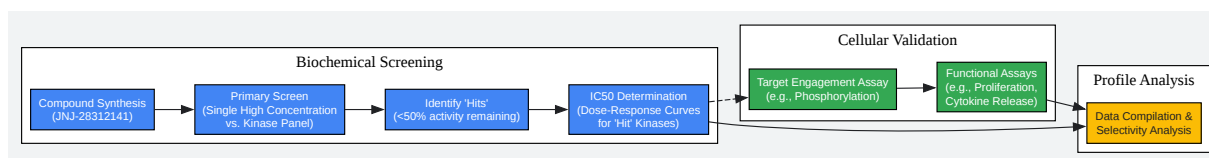


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Caption: Simplified FLT3 signaling cascade and the inhibitory action of **JNJ-28312141**.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the kinase selectivity profile of a small molecule inhibitor.



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Caption: General experimental workflow for determining a kinase inhibitor's selectivity profile.

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